Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-(4,4-difluoropiperidin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O2/c19-18(20)8-12-21(13-9-18)16-6-10-22(11-7-16)17(23)24-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEGJBPDFOKOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)(F)F)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate typically involves the following steps:
Formation of 4,4-difluoro-1,4’-bipiperidine: This intermediate can be synthesized by the fluorination of piperidine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Industrial Production Methods
Industrial production of Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors by either inhibiting or activating their functions, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate and related compounds:
Key Comparisons:
Fluorination vs. Non-Fluorinated Analogs: The 4,4-difluoro substitution in the target compound likely increases its metabolic stability and membrane permeability compared to non-fluorinated analogs like benzyl [4,4'-bipiperidine]-1-carboxylate . Fluorine atoms reduce basicity and block metabolic oxidation sites, critical for improving drug half-life . In contrast, the hydroxylated analog (tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate) offers greater solubility but lower lipophilicity, favoring applications in aqueous environments .
Monocyclic vs. Bicyclic Fluorinated Derivatives: 1-Benzyl-4,4-difluoropiperidine (monocyclic) lacks the conformational flexibility of the bipiperidine scaffold, limiting its utility in multi-target drug design. However, its simpler structure facilitates synthetic accessibility .
Pharmaceutical Relevance: The bipiperidine-carboxylate moiety is critical in Irinotecan (CPT-11), where it serves as a solubilizing group for the camptothecin core. The target compound’s fluorinated version could theoretically enhance Irinotecan’s bioavailability or reduce toxicity .
Synthetic Utility: [1,4'-Bipiperidine]-1'-carbonyl chloride (used in synthesizing Irinotecan impurities) highlights the role of bipiperidine carboxylates as reactive intermediates. The target compound’s benzyl ester group can be deprotected to generate free amines for further functionalization .
Research Findings and Data
- Synthetic Routes: While direct synthesis data for the target compound are absent, analogous compounds (e.g., Irinotecan derivatives) are synthesized via coupling reactions between bipiperidine carbonyl chlorides and hydroxylated precursors in dichloromethane or chloroform, using bases like triethylamine .
- The 4,4-difluoro substitution may enhance binding affinity to hydrophobic channel pockets .
- Safety Profile: Related compounds like benzyl 4-aminopiperidine-1-carboxylate lack comprehensive toxicological data, emphasizing the need for rigorous safety evaluation of fluorinated analogs .
Biological Activity
Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
This compound features a bipiperidine core with difluoromethyl substitutions that enhance its pharmacological properties. The fluorine atoms are known to influence the lipophilicity and metabolic stability of compounds, which can significantly affect their biological activity .
The biological activity of this compound is primarily attributed to its interaction with various enzyme systems and cellular pathways:
- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : Studies have demonstrated that derivatives of bipiperidine compounds exhibit significant inhibitory activity against PARP enzymes, which play a crucial role in DNA repair mechanisms. For instance, a related compound showed over 80% inhibition at 1 µM concentration, indicating strong potential as an anticancer agent .
- Antimicrobial Activity : Research on structurally similar compounds has highlighted their effectiveness against fungal strains such as Candida. In vitro studies reported minimum inhibitory concentrations (MICs) as low as 0.003 µg/mL for certain derivatives, suggesting that modifications in the bipiperidine structure can lead to enhanced antifungal properties .
Table 1: Biological Activity Overview
Case Studies
- PARP Inhibition Study : A novel series of bipiperidine derivatives were tested for their ability to inhibit PARP enzymes. The lead compound exhibited an IC50 value of 156 nM against PARP1, showcasing a promising profile compared to existing therapies like Olaparib .
- Antifungal Efficacy : In vivo studies demonstrated that certain analogs of benzyl bipiperidine compounds significantly improved survival rates in mice infected with C. albicans when administered at doses of 50 mg/kg. The compound exhibited not only potent antifungal activity but also favorable safety profiles .
- Antiparasitic Activity : Compounds similar to this compound were evaluated for their antiparasitic effects against T. cruzi and T. brucei rhodesiense. The results indicated effective reductions in parasitic load at low dosages, highlighting the therapeutic potential in treating parasitic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
